molecular formula C18H19NO2 B208564 O-Nornuciferine CAS No. 3153-55-7

O-Nornuciferine

Cat. No.: B208564
CAS No.: 3153-55-7
M. Wt: 281.3 g/mol
InChI Key: AKXOIHNFHOEPHN-CQSZACIVSA-N
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Description

O-Nornuciferine is an aporphine-type alkaloid found in the leaves of the lotus plant (Nelumbo nucifera). It is known for its various biological activities and has been studied for its potential therapeutic applications. This compound is particularly interesting due to its ability to inhibit the hERG potassium channel, making it a subject of research in pharmacology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Nornuciferine can be synthesized through various methods, including the use of ionic liquids combined with ultrasonic/microwave-assisted extraction. This method has been shown to be efficient, rapid, and environmentally friendly . The optimal conditions for this extraction involve using a 2.0 mol/L solution of 1-butyl-3-methylimidazolium bromide, with a solid/liquid ratio of 1:15, a time of 2 minutes, and a microwave power of 500 W .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of alkaloids from lotus leaves using solvent extraction methods. High-speed counter-current chromatography (HSCCC) is also employed for the isolation of this compound and other alkaloids from lotus leaves .

Chemical Reactions Analysis

Types of Reactions: O-Nornuciferine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the hERG potassium channel with an IC50 of 7.91 μM in vitro .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific pH levels .

Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield different oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Properties

O-Nornuciferine exhibits a range of pharmacological effects, including:

  • Antioxidant Activity : Studies indicate that this compound possesses significant antioxidant properties, which can help mitigate oxidative stress and related cellular damage .
  • CNS Effects : Research has shown that this compound may influence central nervous system functions, potentially aiding in the treatment of disorders such as anxiety and depression. Its interaction with opioid receptors suggests a role in pain modulation and stress relief .
  • Anti-Cancer Potential : Preliminary studies suggest that this compound may have anti-cancer properties, particularly in inhibiting the growth of certain cancer cell lines. Its mechanisms of action could involve the modulation of various signaling pathways related to cell proliferation and apoptosis .

Extraction Methods

The extraction of this compound from Nelumbo nucifera has been optimized using various techniques:

  • Ionic Liquids-Based Microwave-Assisted Extraction : This method has been developed to efficiently extract this compound alongside other alkaloids like N-nornuciferine and nuciferine. The use of ionic liquids enhances the yield and purity of the extracted compounds .
  • High-Performance Liquid Chromatography (HPLC) : A novel HPLC method has been established for the simultaneous analysis of this compound and related alkaloids, ensuring precise quantification in plant extracts .

Case Studies

Several case studies illustrate the applications of this compound in research:

  • Behavioral Studies : In vivo studies demonstrated that extracts containing this compound exhibited behaviors consistent with anxiolytic effects in animal models, suggesting potential therapeutic applications for anxiety disorders .
  • Cancer Research : A systematic review highlighted the anticancer effects of Nelumbo nucifera extracts, including those containing this compound. The review emphasized the need for further investigation into its efficacy against specific cancer types and the underlying molecular mechanisms involved .

Data Table: Summary of Applications

Application AreaFindings/EffectsReferences
Antioxidant ActivitySignificant reduction in oxidative stress markers
CNS EffectsPotential anxiolytic and antidepressant properties
Anti-Cancer PotentialInhibition of cancer cell proliferation
Extraction TechniquesEnhanced extraction yields using ionic liquids
Analytical MethodsEffective quantification via HPLC

Biological Activity

O-Nornuciferine, an alkaloid derived from the sacred lotus (Nelumbo nucifera), has garnered attention for its diverse biological activities, particularly its interactions with dopamine receptors. This article synthesizes research findings on the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Overview of this compound

This compound is structurally related to other alkaloids found in lotus leaves, such as nuciferine and N-nornuciferine. It belongs to the aporphine class of alkaloids, known for their wide range of biological effects including antipsychotic, anti-inflammatory, and neuroprotective properties. The compound has been shown to possess significant affinity for various neurotransmitter receptors, particularly dopamine receptors.

Receptor Interactions

This compound exhibits notable antagonistic activity at dopamine D1 and D2 receptors. In a study conducted by Zhang et al., it was reported that this compound had IC50 values of 2.09 ± 0.65 μM for D1 and 1.14 ± 0.10 μM for D2 receptors, indicating its potency as a dual antagonist . Additionally, it acts as an antagonist at the serotonin 5-HT2A receptor with an IC50 of approximately 20 μM .

The compound's mechanism involves blocking dopamine access to its receptors, which is critical in the management of various neurological conditions. The ability to modulate both dopamine and serotonin pathways suggests potential applications in treating disorders such as schizophrenia and depression.

Biological Activities

This compound has been associated with several biological activities:

  • Antipsychotic Effects : Its receptor profile is similar to that of atypical antipsychotic agents, suggesting a potential role in managing psychotic disorders .
  • Anti-Inflammatory Properties : Research indicates that alkaloids from Nelumbo nucifera exhibit anti-inflammatory effects, which may be mediated through their action on neurotransmitter systems .
  • Neuroprotective Effects : By modulating neurotransmitter activity, this compound may offer neuroprotective benefits, potentially useful in neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetics of this compound were explored in a study where both oral and intravenous administration routes were evaluated. Following administration, this compound was rapidly absorbed into the bloodstream, achieving peak plasma concentrations within a short time frame . The compound demonstrated significant brain penetration, likely due to its lipophilic nature.

Case Studies

Case Study 1: Antipsychotic Efficacy in Animal Models

In a series of behavioral assays involving rodent models, this compound was administered to evaluate its antipsychotic-like effects. Mice treated with varying doses (1.0, 3.0, or 10.0 mg/kg) exhibited reduced head-twitch responses induced by the serotonin agonist DOI, suggesting significant antipsychotic potential .

Case Study 2: Weight Management

Given the historical use of lotus leaves in traditional medicine for weight management, studies have begun to explore the role of this compound in regulating body weight through its interaction with dopamine pathways . This connection highlights the compound's relevance in metabolic disorders.

Q & A

Basic Research Questions

Q. What experimental methods are validated for isolating O-Nornuciferine from natural sources?

this compound is typically isolated from Nelumbo nucifera (lotus) leaves using chromatographic techniques. Ethanol or methanol extracts are fractionated via column chromatography (e.g., silica gel or reverse-phase C18 columns), followed by HPLC purification. Structural confirmation is achieved through NMR (¹H, ¹³C) and mass spectrometry (LC-MS). For reproducibility, ensure solvent gradients and column specifications match established protocols to avoid co-elution with structurally similar alkaloids like nuciferine .

Q. How do researchers standardize in vitro hERG channel inhibition assays for this compound?

hERG inhibition is assessed using automated two-electrode voltage-clamp assays in heterologous systems like HEK293 cells or Xenopus oocytes. Key parameters include:

  • Voltage protocol: Step depolarization to +20 mV followed by repolarization to -50 mV.
  • Concentration range: 0.1–100 µM to calculate IC₅₀.
  • Controls: Cisapride (positive control, IC₅₀ ~5–10 nM) and vehicle (DMSO ≤0.1%). Reproducibility requires strict adherence to cell passage number and temperature (25°C for oocytes, 37°C for mammalian cells) .

Advanced Research Questions

Q. How can bioinformatic tools resolve discrepancies in this compound’s predicted vs. observed hERG inhibition potency?

Computational models (e.g., SEA, molecular docking) predict binding affinity to hERG’s S6 domain, but experimental IC₅₀ values (e.g., 7.91 µM in HEK293 cells) may diverge due to:

  • Cell-specific post-translational modifications (e.g., glycosylation in HEK293 vs. oocytes).
  • Voltage protocol variations affecting channel state-dependent binding. Mitigation strategies: Cross-validate predictions with electrophysiology data and use alanine-scanning mutagenesis to identify critical residues for binding .

Q. What methodologies address this compound’s potential off-target effects in neuropharmacological studies?

To assess specificity:

  • Target profiling : Screen against related potassium channels (Kv1.5, Kv4.3) and neurotransmitter receptors (5-HT₂A, D₂) using radioligand binding assays.
  • Behavioral models : Compare wild-type vs. hERG-knockout mice in open-field or forced-swim tests to isolate hERG-mediated psychotropic effects.
  • Metabolite tracking : Use LC-MS/MS to monitor this compound and its metabolites (e.g., lirinidine) in plasma and brain tissue .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on this compound’s blood-brain barrier (BBB) penetration?

Bioinformatic tools (e.g., BBB predictor) suggest moderate BBB permeability (logBB ~0.08), but in vivo studies show limited brain accumulation. Resolution strategies:

  • In situ perfusion : Quantify permeability coefficient (Papp) in rat models.
  • P-glycoprotein inhibition : Co-administer cyclosporine-A to assess efflux transporter involvement.
  • Species variability : Compare rodent vs. human BBB models using induced pluripotent stem cell (iPSC)-derived endothelial cells .

Q. Experimental Design Tables

Table 1: Key Parameters for hERG Inhibition Assays

ParameterHEK293 CellsXenopus Oocytes
Temperature37°C25°C
Voltage Protocol+20 mV → -50 mV+20 mV → -50 mV
IC₅₀ (this compound)7.91 µM2.89 µM
Reference ControlCisapride (5 nM)E-4031 (10 nM)
Source: Adapted from .

Q. Methodological Recommendations

  • Dose-response curves : Use nonlinear regression (Hill equation) with ≥6 data points for robust IC₅₀ calculation.
  • Ethical compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional animal care approvals .
  • Data transparency : Publish raw electrophysiology traces and chromatograms as supplementary materials to enable replication .

Properties

IUPAC Name

(6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(20)18(21-2)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXOIHNFHOEPHN-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953513
Record name 1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3153-55-7
Record name (-)-Nornuciferine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3153-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6a-beta-Aporphin-2-ol, 1-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nornuciferine, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D75P3S5Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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